9-cis-Retinol is the Preferred Substrate for a Dedicated Cis-Retinol Dehydrogenase (cRDH) with Negligible Activity Toward all-trans-Retinol
A stereospecific human cis-retinol dehydrogenase (cRDH) avidly catalyzes the oxidation of 9-cis-retinol to 9-cis-retinaldehyde, while showing no detectable activity toward all-trans-retinol and only a 10% relative oxidation rate for 13-cis-retinol [1]. This enzyme, which is a key regulator of the 9-cis-retinoic acid synthesis pathway, uses NAD+ as the preferred cofactor for 9-cis-retinol oxidation, with an optimal pH range of 7.5–8.0 [1]. This exclusive substrate preference provides a biochemical basis for the unique biological role of the 9-cis isomer.
| Evidence Dimension | Relative oxidation rate by human cis-retinol dehydrogenase (cRDH) |
|---|---|
| Target Compound Data | 9-cis-Retinol is oxidized with high activity (specific rate not provided, but described as 'avidly catalyzes') |
| Comparator Or Baseline | all-trans-retinol (0% oxidation activity) and 13-cis-retinol (approximately 10% of the 9-cis isomer rate) |
| Quantified Difference | 9-cis-retinol oxidation rate is at least 10-fold higher than that of 13-cis-retinol; all-trans-retinol is not a substrate |
| Conditions | In vitro enzymatic assay with purified human cRDH expressed in CHO cells, using NAD+ as electron acceptor, pH 7.5-8.0 |
Why This Matters
This stereospecific oxidation is the critical first step in the biosynthesis of 9-cis-retinoic acid, meaning that procurement of the correct 9-cis-retinol isomer is essential for studies of this unique signaling pathway, as the common all-trans-retinol cannot enter this pathway via cRDH.
- [1] Mertz, J. R., Shang, E., Piantedosi, R., Wei, S., Wolgemuth, D. J., & Blaner, W. S. (1997). Identification and characterization of a stereospecific human enzyme that catalyzes 9-cis-retinol oxidation: a possible role in 9-cis-retinoic acid formation. Journal of Biological Chemistry, 272(18), 11744-11749. View Source
